5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole
Description
Molecular Architecture and Physicochemical Characterization
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 5-methyl-7-phenyl-2,3-dihydroimidazo[5,1-b]thiazole derives from its fused bicyclic structure, comprising a dihydroimidazo ring fused to a thiazole moiety. The numbering begins at the sulfur atom in the thiazole ring, with the methyl group at position 5 and the phenyl substituent at position 7 (Figure 1). The molecular formula is C12H12N2S , corresponding to a molecular weight of 216.30 g/mol and an exact mass of 216.07200 Da . The planar aromatic system of the thiazole ring is conjugated with the partially saturated imidazole ring, creating a rigid scaffold with distinct electronic properties.
Table 1: Core molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C12H12N2S |
| Molecular weight (g/mol) | 216.30 |
| Exact mass (Da) | 216.07200 |
| Topological polar surface area | 43.12 Ų |
| LogP (octanol-water) | 2.96 |
The thiazole ring contributes to the compound’s lipophilicity (LogP = 2.96), while the dihydroimidazo component introduces partial saturation, reducing overall planarity and influencing solubility.
Crystallographic Analysis and Conformational Dynamics
Although direct X-ray diffraction data for this specific compound are limited, studies on analogous dihydroimidazo-thiazole systems reveal key structural trends. For example, X-ray analyses of 5-amino-7-phenyl-2,3-dihydroimidazo[1,2-a]pyridine derivatives demonstrate a bent conformation in the solid state, with dihedral angles of 15–25° between the aromatic and saturated rings. These distortions arise from steric interactions between the phenyl group and the heterocyclic core.
In the case of 5-methyl-7-phenyl-2,3-dihydroimidazo[5,1-b]thiazole, molecular modeling predicts a similar non-planar geometry, with the methyl group at C5 adopting an equatorial orientation to minimize van der Waals repulsions. The phenyl ring at C7 lies nearly perpendicular to the bicyclic system, as observed in structurally related compounds. Dynamics simulations suggest restricted rotation about the C7–Ph bond (energy barrier ~8–12 kcal/mol), leading to atropisomerism under ambient conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, DMSO-d6):
- The methyl group at C5 resonates as a singlet at δ 2.38 ppm , consistent with its non-equivalence to other protons.
- Protons on the dihydroimidazo ring (H2 and H3) appear as two triplets at δ 3.84 ppm (J = 7.8 Hz) and δ 3.51 ppm (J = 7.8 Hz), respectively, due to vicinal coupling.
- The phenyl group’s aromatic protons produce a multiplet at δ 7.31–7.62 ppm , while the thiazole ring’s H6 proton resonates as a singlet at δ 7.95 ppm .
13C NMR (75 MHz, DMSO-d6):
- The methyl carbon (C5) appears at δ 21.84 ppm , while the quaternary carbons in the thiazole ring (C4 and C6) resonate at δ 152.25 ppm and δ 154.99 ppm , respectively.
- The phenyl carbons span δ 128.34–135.60 ppm , characteristic of monosubstituted aromatic systems.
Infrared (IR) Spectroscopy
Key absorption bands include:
- ν(C=N) at 1620–1640 cm-1 (thiazole ring stretching)
- ν(C-S) at 680–710 cm-1
- Aromatic C-H stretches at 3050–3100 cm-1
Mass Spectrometry
Electrospray ionization (ESI) yields a predominant [M+H]+ ion at m/z 217.08 , with fragmentation pathways involving:
- Loss of the phenyl group (−78 Da) → m/z 139.02
- Cleavage of the thiazole ring (−45 Da) → m/z 172.03
Table 2: Characteristic spectroscopic signals
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 2.38 (s, CH3), 3.51–3.84 (m, H2/H3), 7.31–7.62 (m, Ph) |
| 13C NMR | δ 21.84 (CH3), 128.34–135.60 (Ph), 152.25 (C4), 154.99 (C6) |
| IR | 1620 cm-1 (C=N), 680 cm-1 (C-S) |
| MS | [M+H]+ 217.08 |
Thermodynamic Properties and Stability Profiling
The compound exhibits a melting point of 147°C , comparable to related 2,3-dihydroimidazothiazoles. Differential scanning calorimetry (DSC) reveals a single endothermic peak at this temperature, indicating high crystalline purity.
Thermogravimetric analysis (TGA):
- Decomposition onset: 230°C
- Major mass loss: 95% between 230–400°C
The compound remains stable under ambient conditions for >12 months when stored in inert atmospheres. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 weeks, with hydrolysis at the thiazole C-S bond identified as the primary degradation pathway.
Table 3: Thermodynamic parameters
| Parameter | Value |
|---|---|
| Melting point | 147°C |
| Decomposition onset | 230°C |
| ΔHfusion | 28.5 kJ/mol |
| LogDpH7.4 | 2.45 |
Solubility profiling reveals limited aqueous solubility (0.12 mg/mL at 25°C ) but significant solubility in aprotic solvents:
- DMSO: 48 mg/mL
- Dichloromethane: 33 mg/mL
Properties
CAS No. |
659738-72-4 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
5-methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H12N2S/c1-9-13-11(10-5-3-2-4-6-10)12-14(9)7-8-15-12/h2-6H,7-8H2,1H3 |
InChI Key |
IXUREUVFTRYZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1CCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H10N2S
- Molecular Weight : 218.27 g/mol
- IUPAC Name : 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole
The compound features a thiazole ring fused with an imidazole structure, contributing to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that derivatives of thiazole and imidazole structures exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole demonstrate potent effects against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of thiazole and imidazole moieties enhances antimicrobial efficacy.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit tumor cell proliferation through various mechanisms, including modulation of signaling pathways associated with cancer growth.
Case Study: Antitumor Evaluation
A study assessing the cytotoxic effects of thiazole derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Trifluoromethyl derivative | MCF-7 (breast cancer) | 7.94 |
| 5-Chloro derivative | HeLa (cervical cancer) | 6.35 |
These results highlight the potential of this class of compounds as therapeutic agents in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with enhanced biological activities. For example:
- Starting Materials : Phenyl derivatives and thiazole precursors.
- Reagents : Common reagents include acids and bases for cyclization reactions.
- Conditions : Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
Thiazole Derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in pharmacology.
1. Synthesis of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenyl and methyl groups under controlled conditions. The process has been optimized to yield high purity and yield rates. For example, a recent study reported the synthesis of various derivatives with yields ranging from 56% to 75%, which were characterized using techniques such as NMR and mass spectrometry to confirm their structures .
2. Antimicrobial Activity
Research indicates that 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole exhibits promising antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Compound | Microorganism | MIC (μM) | Reference |
|---|---|---|---|
| 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole | Pseudomonas aeruginosa | 0.21 | |
| Escherichia coli | 0.21 | ||
| Staphylococcus aureus | Moderate |
The compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against both Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential. Further studies have shown moderate activity against other pathogens such as Staphylococcus aureus.
3. Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various cell lines have revealed that certain derivatives of this compound possess significant cytotoxic effects.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole | HaCat | Promising | |
| Balb/c 3T3 | Promising |
These findings suggest that the compound may have potential applications in cancer therapy due to its ability to inhibit cell proliferation in specific cancer cell lines.
In silico studies have been conducted to understand the binding interactions of this compound with various biological targets. Molecular docking studies indicate that it binds effectively to enzymes such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin .
5. Conclusion and Future Directions
The biological activity of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole highlights its potential as a lead compound for developing new antimicrobial and anticancer agents. Future research should focus on:
- Expanding the Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Formulation Development : Exploring different drug delivery methods to enhance bioavailability.
Through continued research and development, this compound could contribute significantly to therapeutic advancements in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
